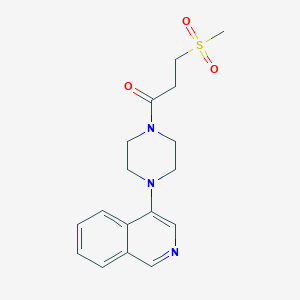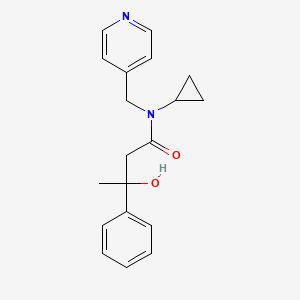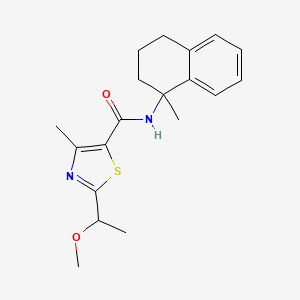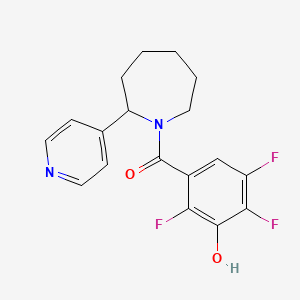![molecular formula C16H18N4O2 B6966812 3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one](/img/structure/B6966812.png)
3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one is a complex organic compound that features a cyclopropylmethyl group, an indazole moiety, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Acetylation: The indazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Imidazolidinone Ring: The acetylated indazole is reacted with an appropriate amine and a cyclopropylmethyl halide under basic conditions to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the indazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, modulating their activity. The imidazolidinone ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-2-one
- 3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-5-one
Uniqueness
3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one is unique due to the specific positioning of the imidazolidinone ring and the cyclopropylmethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(7-14-12-3-1-2-4-13(12)17-18-14)20-9-16(22)19(10-20)8-11-5-6-11/h1-4,11H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMAJZPELZTCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CN(CC2=O)C(=O)CC3=C4C=CC=CC4=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-ethoxy-1-benzofuran-2-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine](/img/structure/B6966745.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B6966747.png)
![1-(4-methylpyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine](/img/structure/B6966752.png)
![4-bromo-5-ethyl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]-1H-pyrazole-3-carboxamide](/img/structure/B6966762.png)
![2-methyl-3-oxo-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B6966766.png)
![6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B6966769.png)
![2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide](/img/structure/B6966775.png)
![2-(furan-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide](/img/structure/B6966779.png)

![2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966801.png)
![1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B6966805.png)


